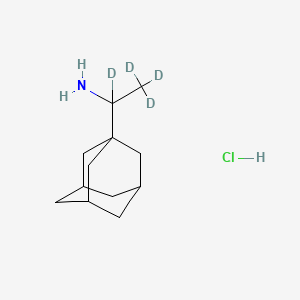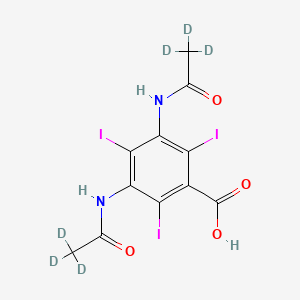
雷尼替丁 N,S-二氧化物
描述
Ranitidine N,S-Dioxide is a derivative of ranitidine, a well-known histamine H2 receptor antagonist used to reduce stomach acid production This compound is characterized by the presence of both nitrogen and sulfur dioxide groups, which contribute to its unique chemical properties
科学研究应用
Ranitidine N,S-Dioxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic effects, particularly in gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Target of Action
Ranitidine N,S-Dioxide, commonly known as Ranitidine, primarily targets the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid .
Mode of Action
Ranitidine acts as a competitive, reversible inhibitor of the histamine H2 receptors . By blocking these receptors, Ranitidine decreases the amount of acid released by the cells of the stomach . This results in reduced gastric acid secretion, gastric volume, and hydrogen ion concentration .
Biochemical Pathways
The primary biochemical pathway affected by Ranitidine is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, Ranitidine prevents the normal response to histamine, which is a potent stimulator of gastric acid secretion . This leads to a decrease in gastric acid secretion and volume, thereby reducing the concentration of hydrogen ions in the stomach .
Pharmacokinetics
Ranitidine exhibits a bioavailability of approximately 50% after oral administration due to presystemic hepatic metabolism . It binds to plasma proteins at approximately 15% . The apparent volume of distribution is greater than body volume, indicating that Ranitidine penetrates tissues well . It penetrates very poorly into the cerebrospinal fluid but is concentrated into breast milk . The elimination half-life of Ranitidine is almost 2 hours, and it is somewhat longer after oral administration . Plasma clearance is approximately 600 ml/min, most of which is renal clearance .
Result of Action
The action of Ranitidine leads to a decrease in gastric acid secretion, which helps to prevent and treat gastric-acid associated conditions, including ulcers . It has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions and is therefore widely used in GERD and other gastric-acid related conditions .
Action Environment
The action of Ranitidine can be influenced by various environmental factors. For instance, concurrent administration of antacids can reduce its absorption . Renal disease can cause an increase in Ranitidine plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can cause an increase in the bioavailability of Ranitidine and some reduction in clearance . In the elderly, there is a reduction in clearance and prolongation of the elimination half-life but little effect on bioavailability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ranitidine N,S-Dioxide typically involves the oxidation of ranitidine. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the sulfoxide group. The reaction conditions often include a controlled temperature and pH to ensure the selective oxidation of the sulfur atom without affecting other functional groups in the molecule.
Industrial Production Methods: Industrial production of Ranitidine N,S-Dioxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions: Ranitidine N,S-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the sulfoxide group back to the sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Ranitidine or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Ranitidine: The parent compound, primarily used as an H2 receptor antagonist.
Famotidine: Another H2 receptor antagonist with a different chemical structure.
Cimetidine: An older H2 receptor antagonist with a similar mechanism of action.
Uniqueness: Ranitidine N,S-Dioxide is unique due to the presence of both nitrogen and sulfur dioxide groups, which may confer distinct chemical and biological properties. Its enhanced stability and potential for selective interactions with biological targets make it a valuable compound for research and development.
属性
IUPAC Name |
N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDYETSZJZHPPA-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670101 | |
| Record name | N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185237-42-6 | |
| Record name | N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



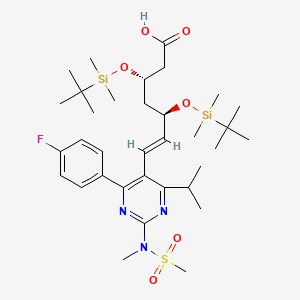
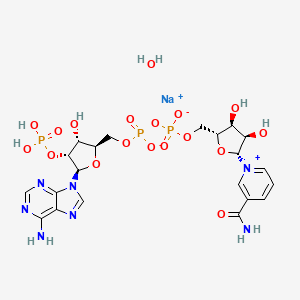
![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)

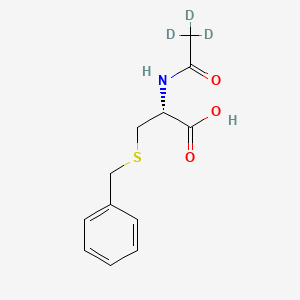
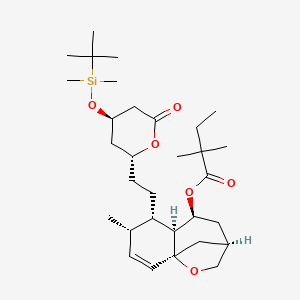
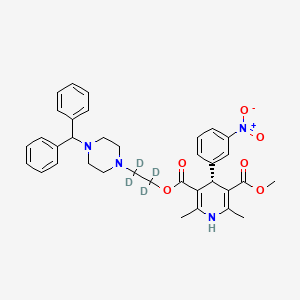
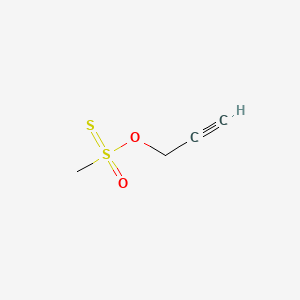
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563763.png)
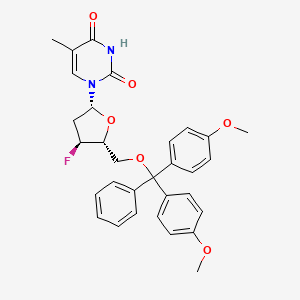
![(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B563769.png)
